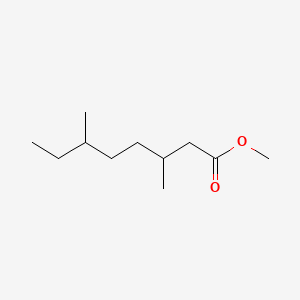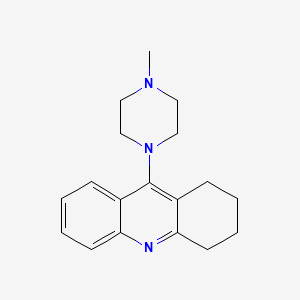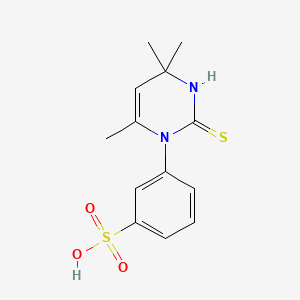
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(3-sulfophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of USAF K-1563 involves synthetic routes that typically include the use of permanganate and acid sulfate . The permanganate method is commonly employed for the synthesis of sodium nitrite-based treatments, which are used to establish protective films on ferrous metal surfaces in cooling water systems and boilers . The reaction conditions for this synthesis involve maintaining a consistent temperature range and avoiding prolonged direct sunlight to ensure the stability of the reagents .
Análisis De Reacciones Químicas
USAF K-1563 undergoes several types of chemical reactions, including oxidation and substitution reactions . The permanganate method, which involves the use of acid sulfate, is a common reaction condition for this compound . The major products formed from these reactions include various nitrite derivatives, which are used in industrial applications . Additionally, the compound’s structure allows it to participate in multiple bond formations, including double bonds and aromatic bonds .
Aplicaciones Científicas De Investigación
USAF K-1563 has a wide range of scientific research applications. In chemistry, it is used as a reagent for monitoring sodium nitrite levels in water systems . In biology and medicine, the compound’s unique structure allows it to interact with various molecular targets, making it a potential candidate for drug development and therapeutic applications . In industry, USAF K-1563 is used in the production of protective films for metal surfaces, which helps prevent corrosion and extend the lifespan of industrial equipment .
Mecanismo De Acción
The mechanism of action of USAF K-1563 involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to form strong interactions with metal ions, which is crucial for its role in preventing corrosion . Additionally, the hydroxyl group and urea derivative contribute to its reactivity and ability to participate in various chemical reactions . These interactions ultimately lead to the formation of protective films on metal surfaces, which inhibit oxidation and corrosion .
Comparación Con Compuestos Similares
USAF K-1563 can be compared with other similar compounds, such as other nitrite-based treatments and sulfonic acid derivatives. Similar compounds include sodium nitrite, which is also used in corrosion prevention, and other sulfonic acid derivatives that have similar protective properties . USAF K-1563 is unique due to its specific combination of functional groups and its ability to form stable protective films under various conditions . This uniqueness makes it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
5423-40-5 |
|---|---|
Fórmula molecular |
C13H16N2O3S2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-5-4-6-11(7-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
Clave InChI |
CZPJICORFJDWLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)S(=O)(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



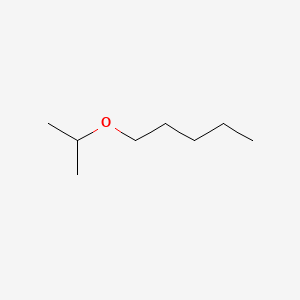

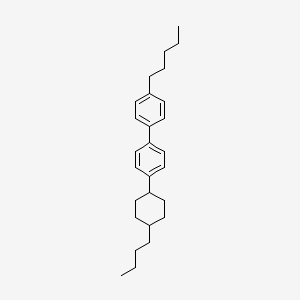
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
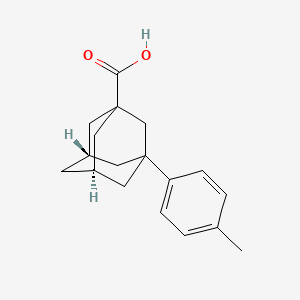

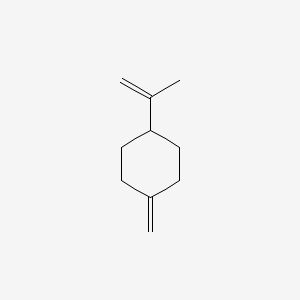
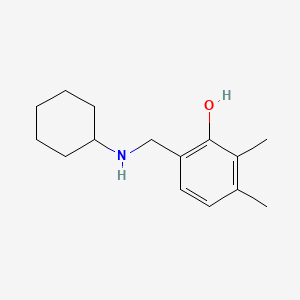
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

